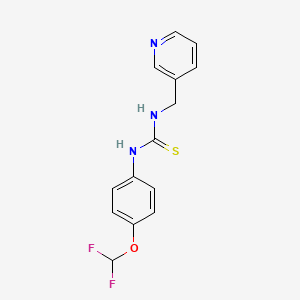

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea

Descripción general

Descripción

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, a pyridin-3-ylmethyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the difluoromethoxyphenyl intermediate:

Synthesis of the pyridin-3-ylmethyl intermediate: This step involves the preparation of the pyridin-3-ylmethyl group through various organic reactions such as alkylation or condensation.

Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the pyridin-3-ylmethyl intermediate in the presence of a thiourea reagent under suitable reaction conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can participate in various organic reactions, including:

- Oxidation Reactions : The thiourea moiety can be oxidized to yield different derivatives, which may have distinct properties and applications.

- Coupling Reactions : It can be used in coupling reactions to form new carbon-carbon bonds.

Biology

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

- Antiviral Effects : Preliminary studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for therapeutic use in oncology.

Medicine

The compound is being investigated for its therapeutic applications:

- Drug Development : Its unique structure allows it to act as a lead compound for designing new pharmaceuticals targeting specific diseases.

- Mechanism of Action : The thiourea moiety interacts with enzymes and proteins, potentially inhibiting their activity or modulating their function.

Industry

In industrial applications, this compound is utilized in:

- Material Science : It contributes to the development of new materials such as polymers and coatings due to its unique chemical properties.

- Agricultural Chemistry : The compound may also find applications in agrochemicals as a pesticide or herbicide.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential use in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 12 | 19 |

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. This finding indicates its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Mecanismo De Acción

The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity or modulating their function. The difluoromethoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a methoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.

1-(4-(Trifluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.

1-(4-(Chloromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a chloromethoxy group, which may influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a difluoromethoxy group, a phenyl ring, a pyridin-3-ylmethyl group, and a thiourea moiety, which contribute to its diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 264.28 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and stability, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds containing thiourea moieties often exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific biological activities of this compound are still being explored, but preliminary studies suggest promising results.

The mechanism of action of this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The thiourea group can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity or modulating receptor functions.

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the following table:

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of thiourea derivatives, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Evaluation : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation, particularly in lung cancer cells (A549). The IC50 values for these effects indicate significant cytotoxicity, warranting further investigation into its mechanisms.

Comparative Analysis

When compared to similar compounds, such as 1-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea and 1-(4-trifluoromethoxy)phenyl derivatives, the difluoromethoxy variant displays enhanced stability and potentially greater biological activity due to its unique electronic properties.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy group | Antimicrobial, anticancer |

| 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | Methoxy group | Moderate activity |

| 1-(4-Trifluoromethoxy)phenyl-3-(pyridin-3-ylmethyl)thiourea | Trifluoromethoxy group | Enhanced stability |

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3OS/c15-13(16)20-12-5-3-11(4-6-12)19-14(21)18-9-10-2-1-7-17-8-10/h1-8,13H,9H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWSRVBTBYMIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.